molecular formula C10H20N2O2 B13343992 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol CAS No. 84207-14-7

4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B13343992
CAS No.: 84207-14-7
M. Wt: 200.28 g/mol
InChI Key: VFFWCJUMODFFIZ-UHFFFAOYSA-N
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Description

4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a piperazine ring attached to a tetrahydropyran ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of piperazine with tetrahydro-2H-pyran-4-ol under controlled conditions. One common method includes:

    Starting Materials: Piperazine and tetrahydro-2H-pyran-4-ol.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated compound.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol exerts its effects depends on its application:

    Biological Activity: It may interact with specific receptors or enzymes, altering their activity and leading to a biological response.

    Chemical Reactivity: The presence of the hydroxyl group and the piperazine ring allows it to participate in various chemical reactions, making it a versatile intermediate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol is unique due to the combination of the piperazine and tetrahydropyran rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

84207-14-7

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

4-(piperazin-1-ylmethyl)oxan-4-ol

InChI

InChI=1S/C10H20N2O2/c13-10(1-7-14-8-2-10)9-12-5-3-11-4-6-12/h11,13H,1-9H2

InChI Key

VFFWCJUMODFFIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN2CCNCC2)O

Origin of Product

United States

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